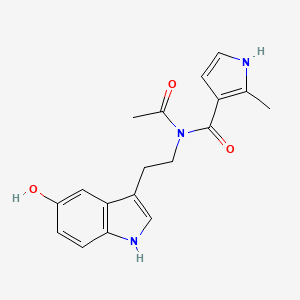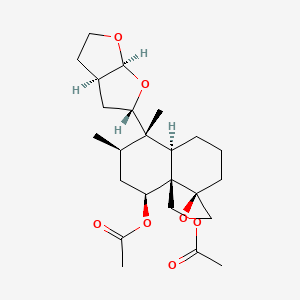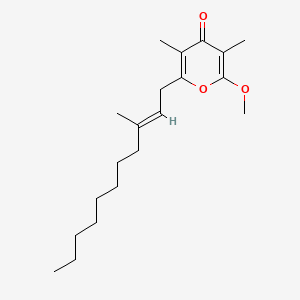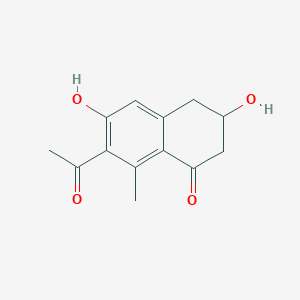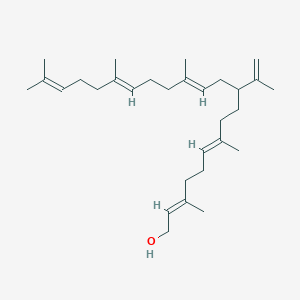
Cupaniol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupaniol is a natural product found in Cupania latifolia with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Cupaniol, a branched polyprenol, was isolated from the methanol extract of the leaves of Cupania latifolia, a member of the Sapindaceae family. Its structure was determined using spectral analysis and conversion to a known compound, contributing significantly to the study of natural compounds and their potential applications (Sakane et al., 2005).
Historical and Botanical Studies
Francesco Cupani, a 17th-century botanist, contributed significantly to botanical science, especially in the classification of plants. His work in creating a scientific network and corresponding with other scientists of his time played a crucial role in the development of botanical classification systems, which are fundamental in modern plant sciences (Pulvirenti et al., 2015).
Materials Science Applications
In materials science, the study of polymers like polyaniline, which have significant potential in alternative energy sources, is noteworthy. Polyaniline nanoshuttles doped with Cu(II) ions (CuPani NSs) have been shown to be effective for multimodal tumor diagnosis and therapy, representing a new class of theranostic building blocks (Lin et al., 2016).
Chemical Synthesis and Catalysis
The study of oxidative polymerization, particularly of aniline to form polyaniline (PANI), is important in the field of chemistry. Understanding this process has implications for developing materials for various applications including non-linear optics, membranes, and alternative energy sources (Gospodinova & Terlemezyan, 1998). Additionally, multiunit catalysts combining polyoxometalate (POM) and metal-organic frameworks (MOF) have been explored for air-based organic oxidations, showcasing synergistic stability and reactivity (Song et al., 2011).
Eigenschaften
Produktname |
Cupaniol |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(2E,6E,12E,16E)-3,7,13,17,21-pentamethyl-10-prop-1-en-2-yldocosa-2,6,12,16,20-pentaen-1-ol |
InChI |
InChI=1S/C30H50O/c1-24(2)12-9-13-26(5)14-10-15-27(6)18-20-30(25(3)4)21-19-28(7)16-11-17-29(8)22-23-31/h12,14,16,18,22,30-31H,3,9-11,13,15,17,19-21,23H2,1-2,4-8H3/b26-14+,27-18+,28-16+,29-22+ |
InChI-Schlüssel |
AUDADELPAKYMJB-DJJQKCAUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC(CC/C(=C/CC/C(=C/CO)/C)/C)C(=C)C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC(CCC(=CCCC(=CCO)C)C)C(=C)C)C)C)C |
Synonyme |
cupaniol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



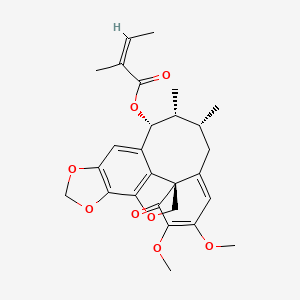
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
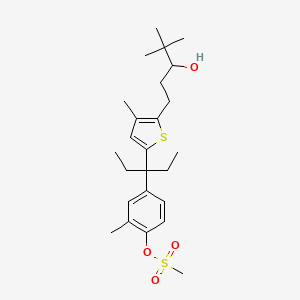

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
